molecular formula C8H7N3O2 B6241027 methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate CAS No. 2111733-15-2

methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

Cat. No. B6241027
CAS RN: 2111733-15-2
M. Wt: 177.2
InChI Key:
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Description

Methyl Pyrazolo[1,5-c]pyrimidine-3-carboxylate (MPPC) is a chemical compound that has been studied extensively for its potential applications in various scientific fields. MPPC has been found to possess unique properties that make it a suitable candidate for use in laboratory experiments, as well as in industrial and medical applications. In

Scientific Research Applications

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been used in a wide range of scientific research applications. It has been used in the synthesis of novel polymers, as a catalyst for the synthesis of organic compounds, and as a reagent for the preparation of various pharmaceuticals. In addition, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, as well as a modulator of certain biochemical pathways. Additionally, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been found to interact with certain proteins, which may explain its ability to modulate biochemical pathways.
Biochemical and Physiological Effects
methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been found to possess a number of biochemical and physiological effects. In laboratory experiments, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been found to inhibit the growth of certain bacteria and fungi, as well as to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has been found to possess neuroprotective properties, which may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The use of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily obtainable chemical compound, and its synthesis can be easily accomplished in a laboratory setting. Additionally, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, there are a few limitations to its use in laboratory experiments. For example, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is not soluble in water, and its solubility in organic solvents is limited. Additionally, methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a relatively weak acid, and so its use in acidic reactions is limited.

Future Directions

Despite its current applications, there are a number of potential future directions for the use of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate. For example, its potential use as a drug delivery system has been explored, as well as its potential use in the synthesis of novel polymers and organic compounds. Additionally, its potential use in the study of enzyme-catalyzed reactions and the structure and function of proteins has been explored. Finally, its potential use in the development of new pharmaceuticals and treatments for various diseases and disorders has been investigated.

Synthesis Methods

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate can be synthesized through a number of different methods. The most common method is the reaction of methyl pyrazole with pyrimidine-3-carboxylic acid in the presence of an acid catalyst. This reaction yields methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate as a white crystalline solid with a melting point of ~165°C. Other methods of synthesis include the reaction of methyl pyrazole with pyrimidine-3-carboxylic acid and a base catalyst, as well as the reaction of methyl pyrazole with pyrimidine-3-carboxylic acid and an oxidizing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate involves the condensation of 3-amino-5-methylpyrazole with ethyl 2-chloroacetate, followed by cyclization with guanidine to form the pyrazolo[1,5-c]pyrimidine ring. The resulting intermediate is then esterified with methanol to yield the final product.", "Starting Materials": [ "3-amino-5-methylpyrazole", "ethyl 2-chloroacetate", "guanidine", "methanol" ], "Reaction": [ "Step 1: Condensation of 3-amino-5-methylpyrazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to form ethyl 3-amino-5-methylpyrazole-4-carboxylate.", "Step 2: Cyclization of ethyl 3-amino-5-methylpyrazole-4-carboxylate with guanidine in the presence of a catalyst such as copper(II) acetate to form the pyrazolo[1,5-c]pyrimidine ring.", "Step 3: Esterification of the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid to yield methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate." ] }

CAS RN

2111733-15-2

Product Name

methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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